D-Arginine, N2-L-phenylalanyl-

Neuropharmacology Behavioral pharmacology Diastereomer selectivity

D-Arginine, N2-L-phenylalanyl- (L-phenylalanyl-D-arginine; Phe-D-Arg) is a synthetic dipeptide composed of L-phenylalanine linked via a peptide bond to D-arginine. It is one of four diastereomers in the phenylalanylarginine family: the all-L form (Phe-Arg, CAS 1238-09-1), D-Phe-L-Arg (CAS 52141-26-1), L-Phe-D-Arg (CAS 39537-29-6), and the all-D form (CAS 88263-50-7).

Molecular Formula C15H23N5O3
Molecular Weight 321.37 g/mol
CAS No. 39537-29-6
Cat. No. B12653849
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Arginine, N2-L-phenylalanyl-
CAS39537-29-6
Molecular FormulaC15H23N5O3
Molecular Weight321.37 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC(C(=O)NC(CCCN=C(N)N)C(=O)O)N
InChIInChI=1S/C15H23N5O3/c16-11(9-10-5-2-1-3-6-10)13(21)20-12(14(22)23)7-4-8-19-15(17)18/h1-3,5-6,11-12H,4,7-9,16H2,(H,20,21)(H,22,23)(H4,17,18,19)/t11-,12+/m0/s1
InChIKeyOZILORBBPKKGRI-NWDGAFQWSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Arginine, N2-L-phenylalanyl- (CAS 39537-29-6): Stereochemically Defined Phe-D-Arg Dipeptide with Opioid-Mediated CNS Activity


D-Arginine, N2-L-phenylalanyl- (L-phenylalanyl-D-arginine; Phe-D-Arg) is a synthetic dipeptide composed of L-phenylalanine linked via a peptide bond to D-arginine [1]. It is one of four diastereomers in the phenylalanylarginine family: the all-L form (Phe-Arg, CAS 1238-09-1), D-Phe-L-Arg (CAS 52141-26-1), L-Phe-D-Arg (CAS 39537-29-6), and the all-D form (CAS 88263-50-7) [1]. Unlike the all-L isomer, which is a metabolic degradation product of bradykinin, the L-Phe-D-Arg diastereomer exhibits naloxone-reversible central nervous system excitation, indicating stereospecific engagement of opioid receptors [2].

Why L-Phe-L-Arg Cannot Substitute for D-Arginine, N2-L-phenylalanyl-: Stereochemistry Determines CNS Pharmacological Activity


Generic substitution of phenylalanylarginine diastereomers is precluded by their stereochemically determined and fundamentally divergent central nervous system effects. The all-L isomer (Phe-Arg, CAS 1238-09-1) is a metabolic byproduct of bradykinin degradation via angiotensin-converting enzyme (ACE) and exhibits no behavioral activity when injected intracerebrally at doses up to 100 nmol in rats [1]. In stark contrast, the L-Phe-D-Arg diastereomer (CAS 39537-29-6) induces robust clonic convulsions at identical doses via a naloxone-sensitive opioid mechanism [1]. These pharmacodynamic differences are not incremental but qualitative—the all-L isomer is inert while the L-D isomer is convulsant—meaning substitution of one for the other would lead to fundamentally different experimental outcomes or therapeutic failures [1].

Quantitative Differentiation Evidence: D-Arginine, N2-L-phenylalanyl- vs. Closest Diastereomer Comparators


Phe-D-Arg Induces Clonic Convulsions at 10–100 nmol Intracerebral Dose Whereas Phe-L-Arg Is Behaviorally Inert: Direct Diastereomer Comparison

In a direct head-to-head study, L-phenylalanyl-D-arginine (Phe-D-Arg, CAS 39537-29-6) induced clonic convulsions when injected into the striatum or substantia nigra of male Wistar rats at doses of 10–100 nmol. Under identical conditions, L-phenylalanyl-L-arginine (Phe-L-Arg, CAS 1238-09-1) produced no observable behavioral changes [1]. The behavioral activation was dose-dependent, observed within minutes of injection, and persisted for the 60-minute observation period, representing a qualitative rather than merely quantitative difference between the two diastereomers [1].

Neuropharmacology Behavioral pharmacology Diastereomer selectivity

Naloxone at 2–5 mg/kg Completely Blocks Phe-D-Arg Convulsions, Confirming Opioid Receptor Mechanism Absent in All-L Diastereomer

Pretreatment of rats with the opioid receptor antagonist naloxone at doses of 2 mg/kg or 5 mg/kg administered intraperitoneally 30 minutes prior to Phe-D-Arg injection completely prevented the clonic convulsions induced by L-Phe-D-Arg (10–100 nmol) [1]. The all-L diastereomer Phe-L-Arg showed no behavioral activity at any dose tested, thus no naloxone interaction could be assessed. This demonstrates that the D-arginine C-terminal stereochemistry confers opioid receptor-dependent pharmacology not present in the L-Arg-containing diastereomer [1].

Opioid receptor pharmacology Naloxone antagonism CNS peptide mechanism

D-Arg Monomer Exhibits Elevated Brain Enrichment vs. L-Arg in Mice: Class-Level Pharmacokinetic Advantage for D-Arg-Containing Dipeptides

A 2020 study by Aso et al. demonstrated that orally administered D-arginine produced a sharp, time-dependent increase in D-Arg concentration in both the cortex and hippocampus of ICR mice, whereas orally administered L-arginine did not elevate L-Arg levels in these brain regions. In addition, D-Arg but not L-Arg was actively enriched in milk, suggesting a D-stereochemistry-dependent transport mechanism [1]. Although this class-level evidence is derived from the free amino acid rather than the dipeptide itself, it provides a mechanistic rationale for why D-Arg-containing peptides may exhibit superior CNS bioavailability compared to their all-L counterparts [1].

Pharmacokinetics Blood-brain barrier penetration D-amino acid absorption

Phe-D-Arg Motif Is Specified in Patented Aromatic-Cationic Peptide Compositions: Stereospecific Commercial Differentiation

International patent WO-2015134096-A1 (Stealth Peptides International Inc., priority 2014) explicitly claims therapeutic aromatic-cationic peptides containing the Phe-D-Arg-Phe-Lys-NH2 sequence, wherein the D-arginine residue at position 2 is an essential stereochemical feature [1]. The all-L Phe-Arg motif is not specified in the same patent claims for the described therapeutic indications, indicating that the D-Arg stereochemistry confers commercially relevant biological properties distinct from the L-Arg form [1]. This provides procurement-level differentiation for organizations developing peptide-based therapeutics within protected chemical space.

Peptide therapeutics Patent landscape Aromatic-cationic peptides

Research and Industrial Application Scenarios for D-Arginine, N2-L-phenylalanyl- (CAS 39537-29-6)


Tool Compound for Opioid Receptor-Mediated Excitation in the Nigrostriatal Pathway

In neuropharmacology laboratories studying basal ganglia function, Phe-D-Arg serves as a stereochemically defined tool to induce naloxone-reversible clonic convulsions upon intrastriatal or intranigral microinjection in rodent models [1]. Unlike the all-L diastereomer, which is behaviorally inert, Phe-D-Arg reliably activates opioid receptor-dependent excitatory circuits, making it suitable for mechanistic studies of opioid signaling in the substantia nigra pars reticulata and striatum [1]. Experimental designs typically employ doses of 10–100 nmol with naloxone (2–5 mg/kg i.p.) as a control condition.

Chiral Building Block for Patent-Protected Aromatic-Cationic Therapeutic Peptides

Pharmaceutical and biotechnology companies developing aromatic-cationic peptide therapeutics can utilize Phe-D-Arg as a key synthetic intermediate. The D-Arg stereochemistry at position 2 is a defining feature of peptide sequences claimed in patent WO-2015134096-A1, such as Phe-D-Arg-Phe-Lys-NH2 [1]. Procuring the pure L-Phe-D-Arg diastereomer is essential for constructing these patent-protected compositions and for conducting structure-activity relationship (SAR) studies that require stereochemical precision.

Investigative Agent for D-Amino Acid-Enhanced CNS Bioavailability of Dipeptides

Based on class-level pharmacokinetic evidence that D-arginine achieves significantly higher brain enrichment than L-arginine following oral administration in mice [1], Phe-D-Arg is a candidate compound for investigating whether D-Arg incorporation enhances CNS penetration of dipeptides. Researchers evaluating blood-brain barrier transport of small peptides can compare Phe-D-Arg with its all-L counterpart Phe-L-Arg to quantify the stereochemical contribution to brain bioavailability, using analytical methods such as LC-MS/MS in tissue homogenates.

Diastereomer Reference Standard for Chiral Analytical Method Development

As one of four defined phenylalanylarginine diastereomers catalogued in MeSH with distinct CAS registry numbers [1], Phe-D-Arg (CAS 39537-29-6) can serve as a reference standard for developing chiral HPLC or UHPLC methods to separate and quantify diastereomeric dipeptide mixtures. Analytical laboratories supporting peptide synthesis or quality control require pure, well-characterized diastereomer standards to validate method specificity and ensure batch-to-batch stereochemical fidelity.

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